molecular formula C17H13F2NO3 B2596558 N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide CAS No. 338760-46-6

N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2596558
CAS No.: 338760-46-6
M. Wt: 317.292
InChI Key: IVTXZPOKNDQZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2H-chromene core substituted with a methoxy group at position 6 and a 2,4-difluorophenyl carboxamide moiety at position 3. Spectral characterization (e.g., IR, NMR) would confirm functional groups, with the carboxamide C=O stretch expected near 1660–1680 cm⁻¹, similar to related compounds .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c1-22-13-3-5-16-10(7-13)6-11(9-23-16)17(21)20-15-4-2-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTXZPOKNDQZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide typically involves the condensation of 2,4-difluoroaniline with 6-methoxy-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reactions

The primary synthetic route involves coupling 6-methoxy-2H-chromene-3-carboxylic acid derivatives with 2,4-difluoroaniline. A representative protocol from patent data utilizes propylphosphonic anhydride (T3P) as a coupling agent in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .

Key Reaction Parameters

ComponentReagent/Condition
Carboxylic acid derivative6-methoxy-2H-chromene-3-carboxylic acid
Amine2,4-difluoroaniline
Coupling agentT3P (50% solution in ethyl acetate)
SolventDCM
TemperatureRoom temperature
Reaction time24 hours
Yield~74% after column chromatography

Mechanism :

  • Activation of the carboxylic acid by T3P to form a reactive mixed anhydride.

  • Nucleophilic attack by the amine to form the amide bond.

  • Purification via silica gel chromatography to isolate the product.

Functionalization via Boronic Acid Derivatives

The compound’s structural analogs undergo further functionalization. For example, derivatives containing boronic ester groups can be converted to boronic acids using sodium periodate (NaIO₄) . This reaction enables participation in Suzuki-Miyaura cross-coupling reactions, though direct evidence for this specific compound remains unexplored in available literature.

Example Protocol for Boronic Acid Conversion

StepCondition
Starting materialBoronic ester derivative
ReagentNaIO₄
SolventAqueous/organic biphasic system
ProductBoronic acid

Substitution Reactions on the Difluorophenyl Group

The 2,4-difluorophenyl moiety is amenable to nucleophilic aromatic substitution under specific conditions. While direct data for this compound is limited, analogous reactions suggest potential pathways:

Hypothetical Reaction Pathways

ReagentExpected Outcome
Sodium methoxideReplacement of fluorine with methoxy group
AmmoniaAmination at the para-fluorine position

Spectroscopic Characterization of Reaction Products

Post-synthesis analysis of structurally related compounds includes:

  • ¹H-NMR : Distinct signals for aromatic protons (δ 7.32–8.48 ppm) and amide NH (δ 10.14–11.09 ppm) .

  • ¹³C-NMR : Carbonyl resonance at ~160 ppm, with aromatic carbons between 114–154 ppm .

  • LC-MS : Molecular ion peak at m/z 384 [M+1]⁺ for analogs .

Limitations and Research Gaps

Current data is restricted to synthetic methodologies, with limited exploration of post-synthetic reactivity. Further studies could investigate:

  • Hydrolysis of the carboxamide group.

  • Oxidation/reduction of the chromene double bond.

  • Biological target engagement through covalent modification.

Scientific Research Applications

Chemistry

N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it useful for creating more complex molecules .

Biology

The compound is being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in cancer cell proliferation and survival . Its interactions with biological macromolecules make it a subject of interest for studying cellular mechanisms.

Medicine

Research has highlighted the anticancer properties of this compound. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with notable IC50 values indicating significant efficacy . Furthermore, its anti-inflammatory activities are under exploration, suggesting potential therapeutic applications.

Industry

In industrial applications, this compound is utilized in developing new materials and specialty chemicals. Its unique properties enable the formulation of products with enhanced performance characteristics .

The biological activity of this compound has been attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Inhibits enzymes like carbonic anhydrase.
  • Induction of Apoptosis : Induces apoptosis in cancer cell lines in a dose-dependent manner.

Anticancer Activity

The following table summarizes the anticancer activity of this compound based on various studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)68.4 ± 3.9
HCT-116 (Colon cancer)1.08 – 1.48
HepG2 (Liver cancer)Not specified
U-937 (Monocytic leukemia)Not specified

These findings indicate that the compound exhibits significant cytotoxic effects against breast and colon cancer cell lines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related chromene derivatives for their anticancer properties. For instance, novel compounds based on chromene structures have shown potent antitumor activity against multiple cell lines, outperforming established drugs like Cisplatin in some cases . These findings underscore the potential of chromene derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The molecular targets and pathways involved include enzymes like carbonic anhydrase and signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds provide insights into the effects of substituent variation on chromene carboxamides:

N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Structure : Differs in the aryl substituent (4-ethoxyphenyl vs. 2,4-difluorophenyl) and chromene oxidation state (2-oxo vs. 2H).
  • Molecular Formula: C₁₉H₁₇NO₅ (MW: 339.3) .
  • The 2-oxo group in the chromene ring increases polarity and may influence hydrogen-bonding interactions.

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Structure : Features a 4-bromophenyl group and a 2-oxo chromene core.
  • Molecular Formula: C₁₇H₁₂BrNO₄ (MW: 374.2) .
  • Key Differences :
    • Bromine’s steric bulk and electron-withdrawing nature may reduce metabolic stability compared to fluorine.
    • The 2-oxo group could alter electronic distribution, affecting reactivity in substitution reactions.

Structural and Electronic Comparison Table

Compound Name Substituent on Aryl Group Chromene Ring Molecular Formula Molecular Weight Key Structural Features
N-(2,4-Difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide 2,4-Difluorophenyl 2H (non-oxidized) C₁₇H₁₃F₂NO₃ 329.3 Electron-withdrawing F substituents; planar chromene core
N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Ethoxyphenyl 2-oxo C₁₉H₁₇NO₅ 339.3 Electron-donating OCH₂CH₃; polar 2-oxo group
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Bromophenyl 2-oxo C₁₇H₁₂BrNO₄ 374.2 Sterically bulky Br; electron-withdrawing 2-oxo

Implications of Substituent Variation

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorine substituents (2,4-difluorophenyl) enhance lipophilicity and metabolic stability, making the compound more suitable for pharmacokinetic optimization.
    • Ethoxy groups (4-ethoxyphenyl) improve aqueous solubility but may increase susceptibility to oxidative metabolism.
  • Steric Effects :
    • Bromine’s bulkiness (4-bromophenyl) could hinder interactions with biological targets compared to smaller fluorine atoms.
  • Chromene Oxidation State :
    • The 2H-chromene core in the target compound may exhibit different redox behavior compared to 2-oxo derivatives, influencing stability under physiological conditions.

Biological Activity

N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has attracted significant attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C17H13F2NO3
  • Molecular Weight : 317.29 g/mol
  • CAS Number : 338760-46-6

The unique combination of a difluorophenyl group and a methoxy group attached to a chromene backbone contributes to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in cancer cell proliferation and survival .
  • Induction of Apoptosis : In various cancer cell lines, this compound has been reported to induce apoptosis in a dose-dependent manner .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)68.4 ± 3.9
HCT-116 (Colon cancer)1.08 – 1.48
HepG2 (Liver cancer)Not specified
U-937 (Monocytic leukemia)Not specified

These findings suggest that the compound exhibits significant cytotoxic effects, particularly against breast and colon cancer cell lines.

Enzyme Inhibition Studies

The compound's ability to inhibit carbonic anhydrases (CAs), particularly hCA IX and hCA II, has been a focus of research. Studies have demonstrated that this compound can selectively inhibit these enzymes at nanomolar concentrations, highlighting its potential as a therapeutic agent for cancer treatment .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro assays conducted on MCF-7 cells revealed that the compound significantly inhibited cell growth and induced apoptosis. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction and activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : Research on similar chromene derivatives indicates that modifications to the chromene structure can enhance anticancer activity. For instance, substituents on the chromene ring have been shown to influence potency against various cancer types .
  • Therapeutic Potential : Beyond anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimal yield?

Answer: The synthesis typically involves a multi-step condensation reaction starting with a chromene-carboxylic acid derivative and 2,4-difluoroaniline. Key steps include:

  • Amide bond formation : Activation of the carboxylic acid group using coupling agents (e.g., DCC or EDC) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Temperature control : Reactions are conducted under reflux (60–80°C) to ensure complete conversion of intermediates .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is essential to isolate the final product .
    Critical factors : Solvent polarity, reaction time, and stoichiometric ratios of starting materials significantly impact yield (reported 65–85%) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to verify the chromene core, methoxy group (δ\delta ~3.8 ppm), and difluorophenyl substituents (δ\delta ~110–125 ppm for 19F^{19}F) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 358.1) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Answer: Discrepancies often arise from variations in:

  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity .
  • Cell line specificity : Activity against cancer cells (e.g., MCF-7 vs. HeLa) may depend on membrane permeability or target protein expression levels .
  • Validation strategies :
    • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results.
    • Perform dose-response curves to rule out false positives/negatives .
    • Validate purity via 19F^{19}F-NMR to detect fluorinated impurities that may interfere .

Q. What computational methods are effective for predicting the binding interactions of this compound with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with kinases or GPCRs, leveraging the difluorophenyl group’s hydrophobic interactions and the chromene core’s π-stacking potential .
  • MD simulations : GROMACS or AMBER can simulate stability in binding pockets, highlighting key residues (e.g., Lys231 in EGFR) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluorine atoms) with inhibitory potency (IC50_{50}) .

Q. How do reaction conditions influence the stereochemical outcome during derivatization of the chromene core?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring Z-isomer formation due to steric hindrance .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)2_2) promote regioselective cross-coupling at the 3-carboxamide position .
  • Temperature : Lower temperatures (0–5°C) reduce epimerization risks during ring-opening reactions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects for this compound?

Answer: Contradictions may stem from:

  • Metabolic stability : Variations in liver microsome assays (e.g., human vs. murine) affect metabolite profiles .
  • Redox activity : The methoxy group’s susceptibility to oxidative demethylation can generate reactive intermediates in specific cell types .
  • Experimental design : Pre-incubation time differences (e.g., 24 vs. 48 hours) impact IC50_{50} values .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

Answer:

  • Prodrug design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to release the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and prolong circulation time .
  • Co-solvents : Use cyclodextrin complexes or ethanol/saline mixtures (≤10% v/v) for intravenous administration .

Q. How can researchers validate off-target interactions identified in high-throughput screening?

Answer:

  • Thermal shift assays : Monitor protein unfolding (ΔTm_m) to confirm direct binding .
  • SPR spectroscopy : Quantify binding kinetics (kon_{on}/koff_{off}) for putative off-targets like carbonic anhydrase .
  • CRISPR knockouts : Eliminate suspected off-target genes (e.g., CYP3A4) and reassess activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.